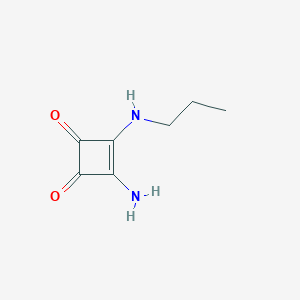

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione

Description

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione (CAS: 282093-54-3) is a cyclobutene-dione derivative with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.167 g/mol . Its structure features a cyclobutene ring substituted with two amino groups: a primary amino group (-NH₂) at position 3 and a propylamino group (-NH-C₃H₇) at position 2. The compound is synthesized via nucleophilic substitution reactions using propylamine, yielding a white solid with high purity (>99%) confirmed by NMR and mass spectrometry . Its SMILES representation (CCCNC1=C(N)C(=O)C1=O) and InChI key highlight the planar cyclobutene core and the spatial arrangement of substituents .

Properties

IUPAC Name |

3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-9-5-4(8)6(10)7(5)11/h9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXSOTNBHPGHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=O)C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385098 | |

| Record name | 3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

282093-54-3 | |

| Record name | 3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with propylamine and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Cyclobutene-Dione Derivatives

Key Observations:

- Alkyl vs. Aryl Substituents : Linear alkyl chains (e.g., propyl, butyl) yield higher synthetic efficiencies (70–99%) compared to bulky or aromatic groups (e.g., indolyl, sulfonamide), which suffer from steric hindrance or complex purification .

- Polar Groups : Hydroxy or ethoxy substituents (e.g., 3c in ) enhance solubility and thermal stability, whereas sulfonamides () form robust hydrogen-bonding networks, reflected in high melting points (>250°C) .

- Steric Effects : Branched substituents (e.g., isopropyl in compound 5) reduce yields by ~3–5% compared to linear analogs .

Key Findings:

- Anti-parasitic Activity : Disquaramides with tertiary amines (e.g., compound 17 in ) show potent anti-leishmanial activity, likely due to enhanced membrane penetration from hydrophobic substituents .

- Enzyme Inhibition : Sulfonamide derivatives () inhibit tumor-associated carbonic anhydrases, critical for pH regulation in cancer cells .

- Receptor Targeting : Fluorescent ligands like UR-DE36 demonstrate the versatility of cyclobutene-diones in drug discovery, enabling real-time tracking of receptor interactions .

Physicochemical Properties

- Thermal Stability : Sulfonamide and hydroxyl-substituted derivatives exhibit exceptional thermal stability (melting points >250°C) due to intermolecular H-bonding and π-π stacking .

- Lipophilicity: Methoxy or alkylamino groups (e.g., 3-methoxy-4-(methylamino) in ) increase logP values, enhancing blood-brain barrier penetration .

- Crystallinity : Zwitterionic derivatives (e.g., compound 1 in ) form supramolecular assemblies via ion-pair interactions, relevant for material science applications .

Biological Activity

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione (AACD) is an organic compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

AACD is characterized by the molecular formula . The compound features a cyclobutene core with amino substituents, which contribute to its reactivity and biological interactions. As a secondary amine, it can participate in nucleophilic substitutions and condensation reactions, making it a versatile scaffold for drug development.

The biological activity of AACD is hypothesized to stem from its structural similarity to sugar-nucleotides, which are crucial in carbohydrate biosynthesis and cellular signaling. The presence of amine groups in AACD may allow it to mimic sugar portions of nucleotides like GDP-mannose and UDP-glucose, potentially modulating glycosylation pathways. However, detailed mechanisms remain to be fully elucidated.

Biological Activities

Research indicates that derivatives of AACD exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that AACD derivatives can inhibit cancer cell proliferation through various pathways. For instance, some derivatives have been linked to the modulation of apoptosis-related proteins .

- Antiviral Effects : Preliminary investigations suggest that AACD may interfere with viral replication processes, although specific viral targets have yet to be identified.

- Smooth Muscle Modulation : AACD has been implicated in the modulation of potassium channels, suggesting potential applications in treating disorders associated with smooth muscle contraction such as asthma and urinary incontinence .

Table 1: Summary of Biological Activities of AACD Derivatives

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | , |

| Antiviral | Interference with viral replication | |

| Smooth Muscle Modulation | Modulation of potassium channels |

Case Studies

- Anticancer Activity : A study explored the effects of AACD derivatives on various cancer cell lines. The results indicated significant reductions in cell viability at specific concentrations, suggesting dose-dependent anticancer activity. The mechanism involved the induction of apoptosis via caspase activation pathways .

- Smooth Muscle Disorders : Another research effort focused on the potential use of AACD in treating conditions like asthma and urinary incontinence. The study demonstrated that AACD derivatives could effectively relax smooth muscle tissues by modulating potassium channels, providing a basis for further therapeutic exploration .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of AACD is not well characterized; however, its absorption, distribution, metabolism, and excretion (ADME) properties are critical for understanding its bioavailability and therapeutic potential. The LogP value of 0.39930 suggests moderate lipophilicity, which may influence its absorption characteristics.

Q & A

How can researchers optimize the synthesis of 3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione to improve yield and purity?

Answer:

The compound is synthesized via nucleophilic substitution with amines on squaric acid derivatives. Key parameters include:

- Amine selection : Propylamine is used as the primary amine, with reaction times varying (2–12 hours) depending on steric and electronic effects of substituents .

- Solvent and temperature : Reactions are typically performed in ethanol or hexafluorobenzene at room temperature to prevent side reactions .

- Workup : Crude products are purified via vacuum filtration or flash chromatography (e.g., SiO₂, EtOAC/MeOH gradients) to achieve >99% purity .

Example protocol : Stirring 3,4-diethoxycyclobutenedione with propylamine in ethanol for 2 hours yields 80.4% product after hexane resuspension .

What analytical methods are critical for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : and NMR are essential for verifying substituent positions. For example, δ 7.31 ppm (br s, 2H) confirms NH groups, while δ 182.3 ppm (C=O) in NMR validates the cyclobutenedione core .

- High-resolution mass spectrometry (HRMS) : Used to confirm molecular weight (e.g., calculated 210.1368 g/mol vs. observed 210.1660 g/mol) .

- HPLC : Gradient elution (e.g., 5–80% acetonitrile in water) ensures purity >95% .

How do substituents on the cyclobutenedione core influence reactivity and bioactivity?

Answer:

- Electron-donating groups (e.g., methoxy) : Stabilize the cyclobutenedione ring, reducing electrophilicity and slowing amine substitution .

- Bulky substituents (e.g., isopropyl) : Decrease reaction rates due to steric hindrance, as seen in reduced yields for isopropylamine derivatives (77.6% vs. 83.1% for propylamine) .

- Bioactivity : Sulfonamide-substituted analogs (e.g., compound 5c in ) show enhanced anti-leishmanial activity due to improved solubility and target binding.

What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Answer:

- Systematic substituent variation : Compare analogs with propyl, butyl, and aryl groups to isolate steric/electronic effects. For example, replacing propyl with isobutyl increases anti-leishmanial IC by 2-fold .

- Computational modeling : Density functional theory (DFT) predicts charge distribution and reaction pathways, clarifying discrepancies in reactivity .

- In vitro validation : Use standardized assays (e.g., NanoBRET for receptor binding ) to confirm bioactivity trends.

How can researchers design derivatives for specific biological targets?

Answer:

- Pharmacophore modification : Introduce sulfonamide or trifluoromethyl groups (e.g., compound T67231 ) to enhance binding to carbonic anhydrase or histamine receptors.

- Linker optimization : Ethylene or propylene spacers between the cyclobutenedione and bioactive moieties improve membrane permeability .

- In silico screening : Molecular docking with target proteins (e.g., Leishmania enzymes ) prioritizes synthetically feasible candidates.

What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Solvent selection : Hexafluorobenzene, while effective in small-scale reactions, is costly for large batches. Ethanol or THF may be substituted with adjusted stoichiometry .

- Purification : Flash chromatography is impractical for multi-gram quantities; recrystallization (e.g., from hexanes/EtOAc) is preferred .

- Yield consistency : Prolonged reaction times (>12 hours) may degrade products; real-time monitoring via TLC or HPLC ensures reproducibility .

How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Answer:

- pH sensitivity : The cyclobutenedione core hydrolyzes in strongly acidic/basic conditions. Buffers (pH 6–8) are recommended for bioassays .

- Thermal stability : Decomposition occurs >150°C. Store at −20°C under inert atmosphere to prevent oxidation .

- Light sensitivity : UV exposure causes photodegradation; amber vials are required for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.